molecular formula C26H30N2O4 B15250201 N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide CAS No. 85832-58-2

N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide

Cat. No.: B15250201
CAS No.: 85832-58-2
M. Wt: 434.5 g/mol
InChI Key: WIRYJMRIMTWICK-UHFFFAOYSA-N
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Description

N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of two hexanamide groups attached to the 9,10-dioxo-9,10-dihydroanthracene core. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amide groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is unique due to its specific amide functional groups and the hexanamide chains, which impart distinct chemical and physical properties. These features make it suitable for specialized applications in various fields, including organic synthesis and material science.

Biological Activity

N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)dihexanamide is a synthetic compound derived from the anthracene family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 286.30 g/mol
  • CAS Number : 31719-70-7
  • LogP : 2.74960

The compound features a dioxoanthracene backbone with two hexanamide side chains, which may influence its solubility and interaction with biological systems.

Anticancer Properties

Research indicates that compounds related to anthracene derivatives exhibit significant anticancer properties. For instance, studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Case Study : A study on similar compounds demonstrated their efficacy in inhibiting cell proliferation in breast cancer cell lines. The mechanism involved the modulation of cell cycle regulators and induction of apoptosis via mitochondrial pathways .

Antimicrobial Activity

Anthracene derivatives have also been explored for their antimicrobial properties. The presence of the dioxo group is believed to enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Research Findings : A comparative study on various anthraquinone derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing promising antimicrobial activity .

The mechanisms through which this compound exerts its biological effects include:

  • ROS Generation : Induction of oxidative stress leading to cellular damage.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Antimicrobial Action : Disruption of microbial cell membranes.

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight286.30 g/mol
LogP2.74960
CAS Number31719-70-7
Biological ActivityObservations
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacteria

Properties

CAS No.

85832-58-2

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-(hexanoylamino)-9,10-dioxoanthracen-1-yl]hexanamide

InChI

InChI=1S/C26H30N2O4/c1-3-5-7-13-21(29)27-19-15-16-20(28-22(30)14-8-6-4-2)24-23(19)25(31)17-11-9-10-12-18(17)26(24)32/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

WIRYJMRIMTWICK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C2C(=C(C=C1)NC(=O)CCCCC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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